4-Iodo-6-oxabicyclo[3.2.1]octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-6-oxabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c8-6-2-1-5-3-7(6)9-4-5/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVJXHZCNVJJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1CO2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 4-Iodo-6-oxabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-6-oxabicyclo[3.2.1]octane is a halogenated heterocyclic compound belonging to the oxabicyclo[3.2.1]octane class of molecules. This bicyclic ether scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active natural products and synthetic compounds. The introduction of an iodine atom at the 4-position offers a versatile handle for further chemical modifications, making it a potentially valuable building block in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, and potential reactivity. Due to the limited availability of specific experimental data for this particular derivative, information from closely related analogs and the parent scaffold is included to provide a broader context for its chemical behavior.
Core Chemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be inferred from its structure and comparison with related compounds.
Molecular Structure and Identification
-
CAS Number: 2089257-16-7
-
Molecular Formula: C₇H₁₁IO
-
Molecular Weight: 238.07 g/mol
The structure consists of a bicyclic system containing a seven-membered carbon ring and an oxygen bridge, with an iodine atom substituted at the 4-position.
Physicochemical Properties (Predicted)
Quantitative experimental data on the physical properties of this compound are scarce. The following table summarizes predicted values and data from its close analog, 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one, to provide an estimation.
| Property | This compound (Predicted/Inferred) | 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one (Experimental/Computed) |
| Molecular Weight ( g/mol ) | 238.07 | 252.05 |
| Melting Point (°C) | Data not available | 133-136[1] |
| Boiling Point (°C) | Data not available | Data not available |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | Data not available |
| Appearance | Likely a solid at room temperature. | Powder[1] |
Spectral Data
Expected Spectral Features:
-
¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aliphatic region. The protons on the carbon bearing the iodine (C4) and the carbons adjacent to the oxygen atom (C1 and C5) would likely appear at a lower field due to the electron-withdrawing effects of the heteroatoms.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the bicyclic system. The carbon atom attached to the iodine would be significantly shifted downfield.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (238.07 g/mol ). The isotopic pattern of iodine would be a characteristic feature.
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, general methods for the synthesis of the oxabicyclo[3.2.1]octane core and the introduction of an iodine atom can be considered.
Potential Synthetic Routes:
A plausible synthetic approach could involve the iodocyclization of a suitable unsaturated alcohol precursor. This method is a common strategy for the formation of cyclic ethers.
Figure 1. A generalized workflow for a potential synthesis of this compound.
Experimental Protocol: General Iodocyclization
A representative, though not specific to the target molecule, experimental protocol for an iodocyclization reaction is as follows:
-
Reactant Preparation: The unsaturated alcohol precursor is dissolved in a suitable organic solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask.
-
Addition of Reagents: An aqueous solution of sodium bicarbonate is added, followed by the portion-wise addition of solid iodine at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired iodinated cyclic ether.
Chemical Reactivity
The reactivity of this compound is expected to be dictated by the presence of the carbon-iodine bond and the bicyclic ether framework.
-
Nucleophilic Substitution: The iodine atom is a good leaving group, making the C4 position susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.
-
Coupling Reactions: The carbon-iodine bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.
-
Reduction: The C-I bond can be reduced to a C-H bond using various reducing agents, such as tributyltin hydride.
Figure 2. Potential reaction pathways for this compound.
Biological Activity and Applications
There is no specific information available in the searched literature regarding the biological activity or applications of this compound. However, the oxabicyclo[3.2.1]octane scaffold is a key structural motif in numerous natural products with diverse biological activities. Therefore, this iodo-derivative could serve as a valuable intermediate in the synthesis of novel analogs of these natural products for drug discovery programs.
Conclusion
This compound is a chemical entity with potential as a synthetic building block in medicinal chemistry. While detailed experimental data for this specific compound is limited, its chemical behavior can be reasonably predicted based on the known reactivity of the oxabicyclo[3.2.1]octane scaffold and the carbon-iodine bond. Further research is warranted to fully elucidate its chemical properties, develop efficient synthetic routes, and explore its potential in the development of new therapeutic agents. Researchers interested in this compound are encouraged to obtain it from commercial suppliers who may provide more detailed analytical data upon request.
References
Technical Guide: 4-Iodo-6-oxabicyclo[3.2.1]octane
CAS Number: 2089257-16-7
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Iodo-6-oxabicyclo[3.2.1]octane, a bicyclic ether of interest in organic synthesis and medicinal chemistry. Due to the limited availability of data for this specific compound, this guide includes information on closely related analogues to provide a predictive and practical framework for its study and application.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁IO | (Predicted) |
| Molecular Weight | 238.07 g/mol | (Predicted) |
| Analogue Molecular Formula | C₇H₉IO₂ | PubChem[1] |
| Analogue Molecular Weight | 252.05 g/mol | PubChem[1] |
| Analogue Melting Point | Not Available | - |
| Analogue XLogP3 | 1.8 | PubChem[1] |
| Analogue Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Analogue Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Analogue Rotatable Bond Count | 0 | PubChem[1] |
| Analogue Exact Mass | 251.96473 Da | PubChem[1] |
| Analogue Monoisotopic Mass | 251.96473 Da | PubChem[1] |
| Analogue Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
| Analogue Heavy Atom Count | 10 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in the current body of scientific literature. However, a plausible and efficient synthetic route is the intramolecular iodo-etherification of a suitable cyclohexenol precursor. This method is a common and reliable strategy for the construction of oxabicyclic systems.
Proposed Synthetic Pathway: Iodo-etherification
The logical workflow for the proposed synthesis is outlined below.
Caption: Proposed synthetic pathway for this compound.
The reaction proceeds via an electrophilic addition of iodine to the double bond of cyclohex-3-en-1-ol, followed by the intramolecular attack of the hydroxyl group to form the bicyclic ether.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for iodo-etherification reactions.
Materials:
-
Cyclohex-3-en-1-ol
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohex-3-en-1-ol (1.0 equivalent) in dichloromethane.
-
Addition of Base: To the solution, add solid sodium bicarbonate (2.0 equivalents).
-
Addition of Iodine: While stirring vigorously at room temperature, add a solution of iodine (1.5 equivalents) in dichloromethane dropwise over 30 minutes. The reaction mixture will typically decolorize as the iodine is consumed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for synthesis and purification.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the searched literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. However, the 6-oxabicyclo[3.2.1]octane core is a scaffold present in some biologically active natural products. The introduction of an iodine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a potential candidate for further investigation in drug discovery programs.
Safety Information
No specific safety data for this compound was found. As with any chemical substance, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For the analogous compound, rac-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one, the GHS pictogram is GHS07 (Warning) and the hazard statement is H319 (Causes serious eye irritation).[3]
Conclusion
This compound, identified by CAS number 2089257-16-7, represents an intriguing yet underexplored molecule. While direct experimental data is scarce, this guide provides a robust starting point for researchers by outlining its predicted properties based on a close analogue and proposing a detailed, plausible synthetic route. The provided experimental protocol and workflows offer a practical foundation for its synthesis and purification. Further research into its biological activity is warranted to uncover its potential applications in medicinal chemistry and drug development.
References
Stereochemistry of 4-Iodo-6-oxabicyclo[3.2.1]octane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-oxabicyclo[3.2.1]octane framework is a key structural motif in a variety of biologically active natural products and synthetic compounds. The introduction of a substituent, such as an iodine atom at the C4 position, imparts specific stereochemical properties that are crucial for molecular recognition and reactivity. This technical guide provides a comprehensive overview of the stereochemistry of 4-Iodo-6-oxabicyclo[3.2.1]octane, including its conformational analysis, the stereoselective synthesis of its isomers, and spectroscopic characterization.
Introduction to the 6-Oxabicyclo[3.2.1]octane Scaffold
The 6-oxabicyclo[3.2.1]octane system consists of a cyclohexane ring fused with a tetrahydrofuran ring, resulting in a rigid bicyclic structure. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. This rigid framework allows for the precise spatial orientation of substituents, making it an attractive scaffold in drug design.
Conformational Analysis
The stereochemistry of substituents on the 6-oxabicyclo[3.2.1]octane ring is defined by their orientation relative to the bicyclic system. Substituents at the C4 position can exist in two diastereomeric forms: endo and exo.
-
endo-Isomer: The substituent is oriented towards the six-membered ring of the bicyclic system.
-
exo-Isomer: The substituent is oriented away from the six-membered ring.
The conformational preference of the 6-oxabicyclo[3.2.1]octane core is a chair-like structure for the six-membered ring. This has been confirmed by X-ray crystallographic studies of related derivatives, such as (1R,4R,5S)-heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane.[1]
Caption: Chair conformations of endo and exo isomers.
Stereoselective Synthesis via Iodolactonization
A primary route to the this compound core is through the iodolactonization of cyclohex-3-enecarboxylic acid. This reaction proceeds via an iodonium ion intermediate, followed by intramolecular attack by the carboxylate. The stereochemical outcome of this reaction is governed by the principles of stereoelectronic control.
The initial product of this reaction is 4-iodo-6-oxabicyclo[3.2.1]octan-7-one. Subsequent reduction of the lactone would yield the target this compound. The stereochemistry at C4 is established during the iodolactonization step.
Caption: Iodolactonization pathway to stereoisomers.
Experimental Protocol: Iodolactonization of Cyclohex-3-enecarboxylic Acid (General Procedure)
This protocol is adapted from standard iodolactonization procedures.
-
Preparation of the Substrate: Cyclohex-3-enecarboxylic acid is dissolved in a suitable solvent, such as a mixture of water and an organic solvent (e.g., dichloromethane or acetonitrile).
-
Basification: A mild base, such as sodium bicarbonate (NaHCO₃), is added to the solution to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate.
-
Addition of Iodine: A solution of iodine (I₂) in the organic solvent is added dropwise to the reaction mixture at a controlled temperature, typically 0 °C to room temperature. The reaction is often protected from light.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is quenched with a reducing agent, such as aqueous sodium thiosulfate (Na₂S₂O₃), to remove excess iodine. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product, a mixture of endo and exo isomers of 4-iodo-6-oxabicyclo[3.2.1]octan-7-one, is purified by column chromatography on silica gel.
Spectroscopic Characterization
The stereochemistry of the endo and exo isomers can be determined using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
The spatial relationship between protons in the rigid bicyclic system gives rise to distinct coupling constants (J-values) and through-space interactions observable in Nuclear Overhauser Effect (NOE) experiments.
Key Diagnostic Signals:
-
H4 Proton: The chemical shift and multiplicity of the proton at C4 are highly dependent on its endo or exo orientation. An exo proton will typically be more shielded (at a lower chemical shift) than an endo proton.
-
Coupling Constants: The dihedral angle between H4 and the adjacent protons on C3 and C5 will result in different coupling constants for the endo and exo isomers, as predicted by the Karplus equation.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the bicyclic framework are also indicative of the stereochemistry. The "gamma-gauche" effect is particularly useful: a gauche interaction between the iodine atom and a carbon atom three bonds away will cause an upfield shift (lower ppm value) for that carbon.
| Compound | Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| endo-4-Iodo-6-oxabicyclo[3.2.1]octane | H4 | ~4.5 | C4: ~30 |
| H1, H5 | ~4.0 | C1, C5: ~75 | |
| exo-4-Iodo-6-oxabicyclo[3.2.1]octane | H4 | ~4.2 | C4: ~35 |
| H1, H5 | ~3.8 | C1, C5: ~78 |
Note: These are predicted values and may vary depending on the solvent and other substituents.
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. Key NOESY correlations can definitively distinguish between the endo and exo isomers. For example, in the endo isomer, a NOE is expected between the C4 proton and protons on the six-membered ring.
Caption: Diagnostic NOESY correlations.
X-ray Crystallography
Conclusion
The stereochemistry of this compound is defined by the endo or exo orientation of the iodine substituent on a rigid, chair-like bicyclic framework. The synthesis of these isomers can be achieved through stereoselective methods such as iodolactonization, and their structures can be unequivocally determined by a combination of advanced NMR techniques and X-ray crystallography. A thorough understanding of the stereochemical features of this scaffold is essential for its application in the design and development of novel therapeutic agents.
References
Spectroscopic Data for 4-Iodo-6-oxabicyclo[3.2.1]octane: A Technical Overview of Available Data and Related Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document summarizes the available information and provides a general framework for the spectroscopic analysis of such bicyclic compounds.
Data Unavailability for 4-Iodo-6-oxabicyclo[3.2.1]octane
While the existence of this compound is confirmed by its CAS Registry Number (2089257-16-7), specific, publicly accessible experimental data for its characterization is scarce. A commercial supplier, BLDpharm, lists the compound and indicates the availability of NMR, HPLC, LC-MS, and UPLC data; however, this data is not directly provided.[1] Furthermore, a relevant research article titled "Iodobenzene-Catalyzed Oxabicyclo[3.2.1]octane and [4.2.1]Nonane Synthesis via Cascade C–O/C–C Formation" suggests that detailed experimental procedures and the characterization of all new compounds, including 1H and 13C NMR spectra, are available in the supporting information.[2] Unfortunately, this supporting information was not accessible through the conducted searches.
Spectroscopic Data for the Analog: 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
Due to the lack of data for the primary compound of interest, we present the available information for the oxidized analog, 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one (CAS Registry Number: 76140-13-1). This data can serve as a valuable point of reference for researchers working with similar scaffolds.
Table 1: Physicochemical Properties of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
| Property | Value | Reference |
| Molecular Formula | C7H9IO2 | [3] |
| Molecular Weight | 252.05 g/mol | [3] |
| IUPAC Name | 4-iodo-6-oxabicyclo[3.2.1]octan-7-one | [3] |
Note: No experimental NMR, IR, or MS data for this analog was found in a tabulated format within the search results.
General Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a bicyclic compound like this compound. This serves as a general procedural guide in the absence of a specific protocol for the target molecule.
References
discovery and history of 4-Iodo-6-oxabicyclo[3.2.1]octane
An In-depth Technical Guide to 4-Iodo-6-oxabicyclo[3.2.1]octane: Discovery, Synthesis, and Applications
This guide provides a comprehensive overview of this compound, a key synthetic intermediate in modern pharmacology. It is intended for researchers, scientists, and professionals in drug development who are interested in the history, synthesis, and applications of this bicyclic compound.
Introduction
This compound is a halogenated bridged bicyclic ether. Its rigid, three-dimensional structure and the presence of a reactive iodine atom make it a valuable building block in the synthesis of complex molecules. The oxabicyclo[3.2.1]octane framework is found in a variety of natural products and biologically active compounds, conferring specific conformational constraints that can be advantageous for molecular recognition by biological targets. The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of the oral anticoagulant drug, Edoxaban.
Discovery and History
The history of this compound is intrinsically linked to the development of the iodolactonization reaction, a powerful method for the synthesis of lactones. The foundational iodolactonization reaction was first reported by M. J. Bougalt in 1904[1]. This reaction involves the intramolecular cyclization of an unsaturated carboxylic acid in the presence of iodine, leading to the formation of an iodo-lactone.
While early examples of halolactonization existed, Bougalt's work provided a reliable and generalizable method[1]. The specific synthesis of 4-iodo-6-oxabicyclo[3.2.1]octan-7-one, the direct precursor to the title compound, gained prominence with the development of the anticoagulant drug Edoxaban. Patents filed in the early 2000s, such as WO2003000657 and WO2003000680, describe the synthesis of this key intermediate from (1S)-3-cyclohexene-1-carboxylic acid as part of the drug's manufacturing process.
The subsequent reduction of the lactone at the 7-position yields this compound. This transformation is a standard procedure in organic synthesis, often accomplished with reducing agents capable of converting lactones to ethers.
Physicochemical Properties
A summary of the key physicochemical properties of the precursor, 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one, is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₉IO₂ | PubChem[2] |
| Molecular Weight | 252.05 g/mol | PubChem[2] |
| CAS Number | 76140-13-1 | ChemicalBook[3] |
| Melting Point | 133-136 °C | Sigma-Aldrich |
| Appearance | White solid / Powder | Sigma-Aldrich |
| InChI Key | ALVFLEWPYOOJPZ-UHFFFAOYSA-N | PubChem[2] |
Synthesis
The synthesis of this compound is a two-step process starting from 3-cyclohexene-1-carboxylic acid. The first step is the iodolactonization to form 4-iodo-6-oxabicyclo[3.2.1]octan-7-one, followed by the reduction of the lactone.
Step 1: Iodolactonization of 3-Cyclohexene-1-carboxylic acid
This reaction proceeds via an electrophilic addition of iodine to the double bond, followed by an intramolecular nucleophilic attack by the carboxylate group.
Experimental Protocol:
-
Materials: 3-Cyclohexene-1-carboxylic acid, Sodium bicarbonate (NaHCO₃), Iodine (I₂), Diethyl ether, Water.
-
Procedure:
-
A solution of 3-cyclohexene-1-carboxylic acid (1 equivalent) is prepared in diethyl ether.
-
An aqueous solution of sodium bicarbonate (3 equivalents) is added to the ethereal solution and the mixture is stirred vigorously to form the sodium carboxylate in situ.
-
A solution of iodine (1.5 equivalents) in diethyl ether is added dropwise to the biphasic mixture at room temperature.
-
The reaction is stirred until the disappearance of the starting material, which can be monitored by thin-layer chromatography (TLC).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-iodo-6-oxabicyclo[3.2.1]octan-7-one.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white solid. A publication provided 1H NMR data for the product: 1H NMR (200 MHz, DMSO-d6) δ 4.92 – 4.82 (m, 1H), 4.67 – 4.57 (m, 1H), 2.68 – 2.53 (m, 2H), 2.46 – 2.13 (m, 2H), 2.08 – 1.91 (m, 1H), 1.88 – 1.58 (m, 2H)[4].
-
Step 2: Reduction of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
The reduction of the lactone to the corresponding bicyclic ether can be achieved using a variety of reducing agents. Common reagents for this transformation include Diisobutylaluminium hydride (DIBAL-H) and Lithium aluminium hydride (LiAlH₄). DIBAL-H is often preferred for its ability to reduce lactones to lactols at low temperatures, which can then be further reduced to the ether[5][6]. LiAlH₄ is a more powerful reducing agent that directly converts lactones to diols, which would then require a subsequent cyclization step to form the ether; however, under specific conditions, it can be used for the desired transformation[7][8]. A more direct approach for this specific conversion is the use of diborane (B₂H₆).
Experimental Protocol (using Diborane):
-
Materials: 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one, Diborane solution (e.g., BH₃·THF complex), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).
-
Procedure:
-
4-Iodo-6-oxabicyclo[3.2.1]octan-7-one (1 equivalent) is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of diborane (e.g., 1 M BH₃·THF complex, 2-3 equivalents) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by TLC.
-
The reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is then acidified with dilute hydrochloric acid.
-
The product is extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
-
Applications in Drug Development
The primary and most significant application of this compound is as a key building block in the synthesis of Edoxaban. Edoxaban is a direct factor Xa inhibitor, which is an anticoagulant used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment of deep vein thrombosis and pulmonary embolism.
The synthesis of Edoxaban involves a multi-step sequence where the this compound core is further functionalized. The iodo-lactone precursor, 4-iodo-6-oxabicyclo[3.2.1]octan-7-one, is a direct intermediate in several patented synthetic routes to Edoxaban.
Conclusion
This compound, while not a widely known compound in its own right, holds a significant position in the landscape of pharmaceutical synthesis. Its history is rooted in the classic iodolactonization reaction, and its modern relevance is defined by its indispensable role as a key intermediate in the production of the life-saving anticoagulant, Edoxaban. The synthetic pathway to this molecule, involving a stereoselective cyclization followed by a standard reduction, showcases fundamental and robust organic chemistry principles. For researchers and professionals in drug development, an understanding of the synthesis and chemistry of this and related oxabicyclic systems is valuable for the design and synthesis of new therapeutic agents.
References
- 1. Iodolactonization - Wikipedia [en.wikipedia.org]
- 2. 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one | C7H9IO2 | CID 13487217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-iodo-6-oxabicyclo[3.2.1]octan-7-one | 76140-13-1 [chemicalbook.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. adichemistry.com [adichemistry.com]
- 8. byjus.com [byjus.com]
4-Iodo-6-oxabicyclo[3.2.1]octane molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data for 4-Iodo-6-oxabicyclo[3.2.1]octane, a halogenated bicyclic ether. The information presented herein is foundational for its application in chemical synthesis and drug discovery.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₇H₁₁IO |
| Molecular Weight | 238.07 g/mol [1] |
Chemical Structure
The structure of this compound consists of a bicyclic octane framework containing an oxygen atom, which forms an ether linkage, and a substituted iodine atom. The precise stereochemistry may vary, with specific isomers such as rac-(1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octane being noted in the literature[2].
Note on a related compound: It is important to distinguish this compound from the similarly named 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one . The latter contains a ketone functional group, resulting in a different molecular formula (C₇H₉IO₂) and molecular weight (approximately 252.05 g/mol )[3][4][5][6].
Experimental Protocols and Visualizations
Detailed experimental protocols for the synthesis or application of this compound are not provided in this core technical guide. Researchers should refer to specific literature for methodologies.
As this document focuses on the intrinsic molecular properties of the compound, signaling pathways, experimental workflows, or logical relationships are not applicable. Therefore, no diagrams are presented.
References
- 1. 2089257-16-7|this compound|BLD Pharm [bldpharm.com]
- 2. a2bchem.com [a2bchem.com]
- 3. 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one | C7H9IO2 | CID 13487217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. iodochem.com [iodochem.com]
- 6. 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one | 76140-13-1 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols: 4-Iodo-6-oxabicyclo[3.2.1]octane as a Key Intermediate in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Iodo-6-oxabicyclo[3.2.1]octane and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceutical agents. Their rigid bicyclic structure provides a valuable scaffold for the stereoselective introduction of functional groups, making them attractive building blocks in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis and utilization of a key derivative, (1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one, particularly in the synthesis of the anticoagulant drug Edoxaban.
Application: Intermediate in the Synthesis of Edoxaban
(1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one is a crucial chiral intermediate in the manufacturing of Edoxaban, a direct factor Xa inhibitor used for the prevention and treatment of thrombotic diseases.[1] The bicyclic lactone allows for the diastereoselective installation of the cis-diamine functionality on the cyclohexane ring, which is a key structural motif of the drug.
The synthesis of Edoxaban from this intermediate involves a multi-step sequence that includes ring-opening of the lactone, introduction of amino groups, and subsequent coupling with other key fragments. The iodo-lactone provides a reliable and scalable route to the desired cis-diamine core.[2]
Experimental Protocols
Synthesis of (1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one
This protocol is adapted from established procedures for halolactonization of cyclohexene carboxylic acids.[2][3]
Materials:
-
(1S)-3-Cyclohexene-1-carboxylic acid
-
Potassium iodide (KI)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve (1S)-3-cyclohexene-1-carboxylic acid (1.0 eq) in dichloromethane.
-
Add a solution of sodium bicarbonate (2.0 eq) in water.
-
To the biphasic mixture, add potassium iodide (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.5 eq) in dichloromethane to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield (1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one as a solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | (1S)-3-Cyclohexene-1-carboxylic acid | [2] |
| Key Reagents | I₂, KI, NaHCO₃ | [3] |
| Solvent | Dichloromethane/Water | [3] |
| Reaction Time | 12-24 hours | [3] |
| Typical Yield | 70-85% | [3] |
| Product Appearance | White to off-white solid | |
| Molecular Formula | C₇H₉IO₂ | [4] |
| Molecular Weight | 252.05 g/mol | [4] |
Synthesis of a Key Edoxaban Intermediate from (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one
This protocol outlines the initial steps in the conversion of the analogous bromo-lactone towards the core of Edoxaban. A similar pathway is followed for the iodo-lactone.[5][6]
Materials:
-
(1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one
-
Aqueous dimethylamine solution (50%)
-
Acetonitrile
-
28% Ammonia water
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Sodium azide (NaN₃)
-
Palladium on carbon (Pd/C)
-
Ammonium formate
-
Standard laboratory glassware
Procedure:
-
Ring Opening with Dimethylamine: Dissolve (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one (1.0 eq) in acetonitrile. Cool the solution to approximately 10°C and add 50% aqueous dimethylamine solution. Stir the mixture for 15 hours at 10°C.[6]
-
Ammonolysis: Remove the solvent under reduced pressure at a temperature below 15°C. To the residue, add 28% ammonia water and stir the mixture, initially at 35-45°C for 8 hours, and then at 25°C for 14 hours.[6]
-
Boc Protection: After removing the solvent under reduced pressure, the resulting crude amine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate (Boc₂O) to protect the primary amine.
-
Mesylation: The resulting Boc-protected amino alcohol is then treated with methanesulfonyl chloride in the presence of a base like triethylamine to yield the corresponding mesylate.[5]
-
Azide Formation and Reduction: The mesylate is subsequently reacted with sodium azide to introduce the second nitrogen functionality. The azide is then reduced to the amine, for example, by hydrogenation using palladium on carbon and a hydrogen source like ammonium formate.[5]
Quantitative Data for Bromo-lactone Conversion:
| Step | Key Reagents | Typical Yield | Reference |
| Ring Opening and Ammonolysis | Dimethylamine, Ammonia | High | [6] |
| Boc Protection, Mesylation, Azidation | Boc₂O, MsCl, NaN₃ | ~60-70% (over 3 steps) | [5] |
| Azide Reduction | Pd/C, Ammonium Formate | High | [5] |
Visualizations
Caption: Synthetic workflow for Edoxaban from the bicyclic iodo-lactone intermediate.
Caption: Logical relationship of the bicyclic intermediate to the final pharmaceutical product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN106316889A - Preparation method of Edoxaban intermediate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one | C7H9IO2 | CID 13487217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2014157612A1 - Method for producing (1s,4s,5s)-4-bromo-6- oxabicyclo[3.2.1]octane-7-one - Google Patents [patents.google.com]
- 6. EP2980090A1 - Method for producing (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one - Google Patents [patents.google.com]
Synthesis of 4-Iodo-6-oxabicyclo[3.2.1]octane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-Iodo-6-oxabicyclo[3.2.1]octane derivatives, valuable intermediates in the synthesis of various biologically active molecules. The core of the synthesis relies on the iodolactonization of cyclohexene-based carboxylic acids, a robust and reliable method for constructing the bicyclic lactone scaffold.
Introduction
The 6-oxabicyclo[3.2.1]octane skeleton is a key structural motif found in numerous natural products and pharmaceutical agents. The introduction of an iodine atom at the 4-position provides a versatile handle for further functionalization, making this compound derivatives highly sought-after building blocks in medicinal chemistry and drug discovery. This application note details a common and efficient protocol for their preparation via iodolactonization of 3-cyclohexene-1-carboxylic acid.
Core Synthesis Pathway: Iodolactonization
The primary method for synthesizing 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one is the iodolactonization of 3-cyclohexene-1-carboxylic acid. This reaction proceeds via an electrophilic addition of iodine to the double bond, followed by an intramolecular nucleophilic attack by the carboxylate group.
Caption: General reaction pathway for the iodolactonization of 3-cyclohexene-1-carboxylic acid.
Experimental Protocols
Two effective protocols for the synthesis of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one are presented below. Protocol 1 utilizes a biphasic system, while Protocol 2 is performed in an aqueous medium.
Protocol 1: Biphasic Iodolactonization
This protocol is adapted from a procedure used for the synthesis of a substituted derivative and is effective for the parent compound.[1]
Materials:
-
3-Cyclohexene-1-carboxylic acid
-
Potassium iodide (KI)
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-cyclohexene-1-carboxylic acid (1.0 eq) in dichloromethane (approx. 0.1 M solution).
-
Add a solution of sodium bicarbonate (3.0 eq) in water.
-
To the stirred biphasic mixture, add potassium iodide (1.5 eq) followed by the portion-wise addition of iodine (1.1 eq). The flask should be protected from light by wrapping it in aluminum foil.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (until the iodine color disappears), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Aqueous Iodolactonization
This protocol offers a more environmentally friendly approach by using water as the primary solvent.[2]
Materials:
-
3-Cyclohexene-1-carboxylic acid
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate for extraction
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of NaHCO₃ (3.0 eq) in water, add 3-cyclohexene-1-carboxylic acid (1.0 eq) dropwise at room temperature.
-
Add a solution of iodine (1.1 eq) and potassium iodide (1.5 eq) in water to the reaction mixture. Cover the flask with aluminum foil.
-
Allow the reaction to stir overnight at room temperature.
-
Extract the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with a 10% sodium thiosulfate solution, a 10% sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the product.[2]
-
Purification can be achieved by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the iodolactonization of 3-cyclohexene-1-carboxylic acid derivatives.
| Parameter | Protocol 1 (Biphasic) | Protocol 2 (Aqueous) | Reference |
| Starting Material | 3-Cyclohexene-1-carboxylic acid derivative | 3-Cyclohexene-1-carboxylic acid | [1],[2] |
| Iodine Source | I₂ / KI | I₂ / KI | [1],[2] |
| Base | NaHCO₃ | NaHCO₃ | [1],[2] |
| Solvent System | CH₂Cl₂ / H₂O | H₂O | [1],[2] |
| Reaction Time | Overnight (approx. 12-16 h) | Overnight (approx. 12-16 h) | [1][2] |
| Temperature | Room Temperature | Room Temperature | [1][2] |
| Yield | 89% (for the parent compound) | >99% (for a derivative) | [2][3] |
| Purification | Column Chromatography / Recrystallization | Recrystallization / Column Chromatography |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.
Caption: A typical workflow for the synthesis and purification of this compound derivatives.
Concluding Remarks
The iodolactonization of 3-cyclohexene-1-carboxylic acid is a highly efficient and straightforward method for the synthesis of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one. The presented protocols provide a solid foundation for researchers in organic synthesis and drug development to access this versatile building block. The choice between the biphasic and aqueous protocols may depend on the specific substrate, desired scale, and environmental considerations. The resulting iodinated bicyclic lactone can be further elaborated, making it a valuable intermediate in the synthesis of complex molecular architectures.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with 4-Iodo-6-oxabicyclo[3.2.1]octane
Disclaimer: The following application notes and protocols are representative methods for palladium-catalyzed cross-coupling reactions. To date, specific literature precedents for the use of 4-Iodo-6-oxabicyclo[3.2.1]octane in these reactions are limited. Therefore, the provided conditions are based on general procedures for similar aliphatic and alicyclic iodides and will likely require optimization for this specific substrate.
Introduction
The 6-oxabicyclo[3.2.1]octane scaffold is a key structural motif present in numerous natural products and biologically active molecules. The functionalization of this bicyclic ether at the 4-position opens avenues for the synthesis of novel derivatives with potential applications in drug discovery and materials science. This compound is a versatile synthetic intermediate amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This document provides an overview of representative protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically between an organohalide and an organoboron compound. This reaction allows for the introduction of various aryl and vinyl substituents at the 4-position of the 6-oxabicyclo[3.2.1]octane core.
Reaction Scheme:
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Typical Range | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf) | Catalyst choice can significantly impact yield. |
| Ligand | PPh₃, SPhos, XPhos, dppf | Buchwald ligands are often effective for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The choice of base is crucial and substrate-dependent. |
| Solvent | Toluene, Dioxane, THF, DME, H₂O (biphasic) | Anhydrous conditions are generally preferred. |
| Temperature | 60 - 120 °C | Reaction temperature depends on the reactivity of the coupling partners. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/LC-MS. |
Detailed Experimental Protocol (Representative):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the corresponding boronic acid or ester (1.1 - 1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 - 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv) and any additional ligand.
-
Add the anhydrous solvent (e.g., Toluene/H₂O mixture, 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura Coupling.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, providing a route to substituted alkenes. This allows for the introduction of vinyl groups at the 4-position of the 6-oxabicyclo[3.2.1]octane skeleton.
Reaction Scheme:
Table 2: Representative Conditions for Heck Reaction
| Parameter | Typical Range | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C | Pd(OAc)₂ is a common and effective catalyst. |
| Ligand | PPh₃, P(o-tolyl)₃, Buchwald ligands | Ligand choice can influence regioselectivity and yield. |
| Base | Et₃N, DIPEA, K₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the generated acid. |
| Solvent | DMF, DMAc, Acetonitrile, Toluene | Polar aprotic solvents are generally used. |
| Temperature | 80 - 140 °C | Higher temperatures are often necessary for less reactive substrates. |
| Reaction Time | 4 - 48 hours | Monitored by TLC or GC/LC-MS. |
Detailed Experimental Protocol (Representative):
-
In a sealed tube, combine this compound (1.0 equiv), the alkene (1.2 - 2.0 equiv), and a suitable base (e.g., Et₃N, 2.0 - 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 - 0.05 equiv) and a phosphine ligand (e.g., PPh₃, 0.02 - 0.10 equiv).
-
Add the anhydrous solvent (e.g., DMF) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required duration.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Diethyl Ether).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Logical Workflow for Heck Reaction:
Caption: Workflow for the Heck Reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted 6-oxabicyclo[3.2.1]octanes. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Reaction Scheme:
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Typical Range | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are the most commonly used catalysts. |
| Copper(I) Co-catalyst | CuI | Typically used in catalytic amounts. |
| Base | Et₃N, DIPEA, Piperidine | A strong amine base is required. |
| Solvent | THF, DMF, Toluene | Anhydrous and deoxygenated solvents are crucial. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
| Reaction Time | 1 - 12 hours | Reactions are often rapid. |
Detailed Experimental Protocol (Representative):
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01 - 0.03 equiv), and the copper(I) iodide co-catalyst (0.02 - 0.05 equiv).
-
Add the anhydrous, deoxygenated solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 - 5.0 equiv).
-
Add the terminal alkyne (1.1 - 1.5 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Sonogashira Coupling:
Caption: Workflow for Sonogashira Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the 6-oxabicyclo[3.2.1]octane core.
Reaction Scheme:
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Typical Range | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | A palladium(0) or palladium(II) precursor is used. |
| Ligand | BINAP, Xantphos, Buchwald ligands (e.g., RuPhos) | Bulky, electron-rich phosphine ligands are essential. |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are necessary. |
| Temperature | 80 - 120 °C | Reaction temperature depends on the substrates. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC/LC-MS. |
Detailed Experimental Protocol (Representative):
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 - 0.02 equiv), the phosphine ligand (e.g., RuPhos, 0.02 - 0.04 equiv), and the base (e.g., NaOt-Bu, 1.2 - 1.5 equiv).
-
Add this compound (1.0 equiv) and the amine (1.1 - 1.3 equiv).
-
Add the anhydrous, deoxygenated solvent (e.g., Toluene).
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) for the specified time.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Logical Workflow for Buchwald-Hartwig Amination:
Application Notes and Protocols for the Iodocyclization Synthesis of 6-Oxabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of the 6-oxabicyclo[3.2.1]octane core structure via iodocyclization. This bicyclic ether motif is a key structural component in a variety of natural products and medicinally relevant compounds. The protocols outlined below are based on established literature procedures and offer a practical guide for the construction of this important scaffold.
Introduction
The 6-oxabicyclo[3.2.1]octane skeleton is a bridged bicyclic ether system that has garnered significant attention in synthetic organic chemistry due to its presence in numerous biologically active molecules. Iodocyclization, an electrophilic cyclization, represents a powerful and direct method for the construction of this framework from readily available unsaturated alcohol precursors. The reaction proceeds via the activation of a double bond by an iodine electrophile, followed by intramolecular attack of a hydroxyl group. This process allows for the stereocontrolled formation of the bicyclic system.
Experimental Protocols
This section details the experimental procedures for the iodocyclization reaction to form a substituted 6-oxabicyclo[3.2.1]octane derivative.
Protocol 1: Iodobenzene-Catalyzed Synthesis of a Substituted 6-Oxabicyclo[3.2.1]octane
This protocol is adapted from a procedure utilizing a catalytic amount of iodobenzene and an oxidant to generate the electrophilic iodine species in situ.
Materials:
-
Substrate: (E)-3-(3-(1,3-dioxolan-2-yl)propylidene)cyclohexan-1-ol
-
Iodobenzene (PhI)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the substrate (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add iodobenzene (0.2 equiv).
-
To this mixture, add m-chloroperbenzoic acid (1.5 equiv) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-oxabicyclo[3.2.1]octane derivative.
Data Presentation
The following table summarizes representative quantitative data for the iodocyclization reaction described in Protocol 1.
| Substrate | Product | Reagents and Conditions | Yield (%) |
| (E)-3-(3-(1,3-dioxolan-2-yl)propylidene)cyclohexan-1-ol | 8-(iodomethyl)-1-(2-oxoethyl)-6-oxabicyclo[3.2.1]octane | PhI (0.2 equiv), m-CPBA (1.5 equiv), DCM, 0 °C to rt, 2 h | 75 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the iodocyclization experiment.
Navigating the Unknown: Application Notes and Protocols for Handling 4-Iodo-6-oxabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The handling of any new or poorly characterized chemical requires a thorough risk assessment and the implementation of stringent safety protocols. Due to the limited availability of specific toxicological and safety data for 4-Iodo-6-oxabicyclo[3.2.1]octane, it should be treated as a substance with unknown toxicity and potential hazards. These application notes and protocols are designed to provide a framework for minimizing exposure and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
A comprehensive risk assessment should be conducted before any handling of this compound.[1][2] This involves identifying potential hazards, assessing the likelihood of exposure, and implementing control measures.
2.1. Known and Potential Hazards:
-
General Iodo-Compound Hazards: Organic iodine compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[3][4] Some can be absorbed through the skin.[5] Chronic exposure to some iodine-containing substances can affect the thyroid.[6]
-
Data on the Related Compound, 4-iodo-6-oxabicyclo[3.2.1]octan-7-one: While not identical, the safety data for this related ketone provides a useful, albeit precautionary, reference. It is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.
-
Unknown Hazards: As a novel compound, other unforeseen hazards may exist.[7] It is prudent to assume the compound may be toxic, flammable, or reactive until proven otherwise.[7]
Quantitative Data Summary
Specific quantitative safety data for this compound is not available. The following table summarizes the available physical and chemical properties for the compound and its ketone analogue.
| Property | This compound | 4-iodo-6-oxabicyclo[3.2.1]octan-7-one |
| CAS Number | 2089257-16-7 | 76140-13-1[8] |
| Molecular Formula | C₇H₁₁IO | C₇H₉IO₂[9] |
| Molecular Weight | 238.07 g/mol | 252.05 g/mol [9] |
| Appearance | Data not available | Solid |
Experimental Protocols
4.1. Personal Protective Equipment (PPE):
The last line of defense against chemical exposure is appropriate PPE.[1]
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Nitrile or neoprene gloves are recommended.[5] Double gloving is advisable.
-
Body Protection: A flame-resistant lab coat should be worn.
-
Respiratory Protection: All handling of the solid or solutions should be performed in a certified chemical fume hood.
4.2. Engineering Controls:
-
Chemical Fume Hood: A properly functioning chemical fume hood is mandatory for all operations involving this compound.[5]
-
Ventilation: Ensure adequate general laboratory ventilation.
4.3. Handling and Storage:
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6] The container should be tightly sealed and clearly labeled with the compound name and hazard warnings.
-
Handling:
-
Before use, consult the Safety Data Sheet (SDS) if available, or this document.
-
Work within the sash of a chemical fume hood.
-
Use the smallest quantities necessary for the experiment.[5]
-
Avoid inhalation of any dust or vapors.
-
Prevent contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[6]
-
4.4. Spill and Emergency Procedures:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department.
-
For small spills within a fume hood, use an absorbent material to contain the spill.
-
Place the contaminated material in a sealed container for hazardous waste disposal.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
-
4.5. Waste Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[11]
-
Do not dispose of down the drain.[10] Iodine-containing compounds can be harmful to aquatic life.[4]
Visualization of Workflow
The following diagram illustrates a logical workflow for the risk assessment and safe handling of a novel chemical like this compound.
Caption: Workflow for Safe Handling of Novel Chemicals.
Conclusion
While specific safety data for this compound is limited, a proactive and cautious approach to handling is essential. By adhering to the general principles of chemical safety, utilizing appropriate personal protective equipment and engineering controls, and following the protocols outlined in this document, researchers can minimize risks and maintain a safe laboratory environment. Always consult with your institution's Environmental Health and Safety department for guidance on handling novel or hazardous materials.
References
- 1. Risk Assessment - Health and Safety Authority [hsa.ie]
- 2. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 3. edvotek.com [edvotek.com]
- 4. science.cleapss.org.uk [science.cleapss.org.uk]
- 5. calibrechem.com [calibrechem.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. twu.edu [twu.edu]
- 8. 4-iodo-6-oxabicyclo[3.2.1]octan-7-one | 76140-13-1 [chemicalbook.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Iodo-6-oxabicyclo[3.2.1]octane Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Iodo-6-oxabicyclo[3.2.1]octane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., the corresponding unsaturated alcohol), byproducts of the iodocyclization reaction such as di-iodo species, residual iodine, and decomposition products. The presence of residual solvent from the reaction is also a common impurity.
Q2: What are the recommended primary purification techniques for this compound?
A2: The primary purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: How can I remove residual iodine color from my product?
A3: A faint yellow or brown color in your product may indicate the presence of residual iodine. This can often be removed by washing the crude product with a dilute aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite during the work-up, followed by a water wash to remove the salts.
Q4: Is this compound stable to heat?
A4: Organic iodides can be sensitive to heat and light, which may cause decomposition and the release of iodine. It is advisable to use moderate temperatures during purification and to store the purified compound in a cool, dark place.
Q5: What analytical techniques are recommended to assess the purity of this compound?
A5: The purity of the final product should be assessed using a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and melting point analysis.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was added).- The cooling process is too rapid. | - Boil off some of the solvent to concentrate the solution.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization. |
| Product oils out instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- Insoluble impurities are present. | - Use a lower-boiling point solvent or a solvent mixture.- Perform a hot filtration to remove insoluble impurities before cooling. |
| Low recovery of purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Cool the crystallization mixture thoroughly in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | - Inappropriate solvent system (eluent).- Column was not packed properly. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.- Ensure the column is packed uniformly without any cracks or air bubbles. |
| Product elutes too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Product does not elute from the column (low Rf). | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent. |
| Tailing of the product band. | - The compound is interacting too strongly with the stationary phase.- The column is overloaded. | - Add a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.- Use a larger column or a smaller amount of crude product. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., hexane, ethyl acetate, isopropanol, or mixtures thereof) to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) by running TLC plates of the crude material. The ideal eluent system should give the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to ensure good separation.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
stability and storage conditions for 4-Iodo-6-oxabicyclo[3.2.1]octane
This technical support center provides guidance on the stability and storage of 4-Iodo-6-oxabicyclo[3.2.1]octane, along with troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed, airtight container in a refrigerator at 4°C to 8°C. The container should be protected from light, for example, by using an amber vial or by wrapping the container in aluminum foil.
Q2: How stable is this compound at room temperature?
A2: While short-term exposure to ambient temperature for the duration of an experiment is generally acceptable, prolonged storage at room temperature is not recommended. Exposure to heat and light can accelerate the degradation of the compound.
Q3: What are the potential signs of degradation of this compound?
A3: Degradation of this compound, which is typically a white to brown solid, may be indicated by a noticeable change in color, such as darkening or the appearance of a purplish hue, which could suggest the formation of elemental iodine. A change in the physical state or the presence of an unfamiliar odor are also indicators of degradation.
Q4: Is this compound sensitive to air or moisture?
A4: While not pyrophoric, it is good practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen, which could potentially contribute to long-term degradation. The compound itself is not reported to be acutely sensitive to air for short-term handling.
Q5: What are the known incompatibilities of this compound?
A5: this compound should be kept away from strong oxidizing agents, strong reducing agents, strong bases, and strong acids to prevent potential reactions that could degrade the compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid (e.g., turning brown or purple) | Exposure to light or heat, leading to the formation of iodine. | Store the compound in a dark, refrigerated environment. For sensitive applications, repurify the material if discoloration is significant. |
| Inconsistent experimental results | Degradation of the starting material. | Check the purity of the this compound using a suitable analytical method (e.g., NMR, LC-MS). Use a fresh batch of the compound stored under recommended conditions. |
| Low yield in a reaction | Incompatibility with reaction conditions (e.g., strong base or acid). | Review the reaction conditions. If a strong base or acid is used, consider alternative, milder reagents. Ensure all reagents and solvents are pure and dry. |
| Formation of unexpected byproducts | Degradation of this compound or side reactions. | Characterize the byproducts to understand the degradation pathway. Adjust reaction conditions (e.g., temperature, reaction time, reagents) to minimize byproduct formation. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 4°C to 8°C (Refrigerated) | To minimize thermal degradation. |
| Light | Protect from light (e.g., amber vial) | To prevent photochemical decomposition. |
| Atmosphere | Inert atmosphere (e.g., N₂ or Ar) for long-term storage and sensitive applications | To prevent slow oxidation and hydrolysis. |
| Container | Tightly sealed, airtight container | To prevent exposure to moisture and air. |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound
This protocol outlines a general method for an accelerated stability study. Researchers should adapt the specific conditions and analytical methods based on their available equipment and the intended application of the compound.
1. Materials and Equipment:
- This compound
- Temperature- and humidity-controlled stability chambers or ovens
- Amber glass vials with airtight caps
- Analytical balance
- Analytical instrumentation (e.g., HPLC-UV, LC-MS, ¹H NMR)
- Reference standard of this compound (a freshly purified batch)
2. Procedure:
- Initial Analysis: Perform a complete analytical characterization of a fresh, pure batch of this compound. This will serve as the time-zero (T₀) reference. Assays should include purity (e.g., by HPLC), identity (e.g., by NMR and MS), and physical appearance.
- Sample Preparation: Aliquot known quantities of the compound into several amber glass vials.
- Storage Conditions: Place the vials in stability chambers under various conditions. Suggested conditions for an accelerated study include:
- 25°C / 60% Relative Humidity (RH)
- 40°C / 75% RH
- A sample stored at the recommended long-term condition (4°C, protected from light) as a control.
- Time Points: Withdraw samples for analysis at predetermined time points (e.g., 1, 2, 4, and 8 weeks).
- Analysis: At each time point, analyze the samples for:
- Appearance: Note any changes in color or physical state.
- Purity: Determine the purity using a validated HPLC method.
- Degradation Products: Use LC-MS to identify and quantify any degradation products.
- Identity: Confirm the structure of the remaining compound using ¹H NMR.
- Data Evaluation: Compare the results at each time point to the T₀ data to determine the rate of degradation under each storage condition.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Factors influencing compound stability.
troubleshooting failed reactions of 4-Iodo-6-oxabicyclo[3.2.1]octane
Welcome to the technical support center for 4-Iodo-6-oxabicyclo[3.2.1]octane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route to this compound?
A1: this compound is commonly synthesized in a two-step process starting from the commercially available trans-6-methyl-3-cyclohexene-1-carboxylic acid. The first step is an iodolactonization reaction to form 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one. Subsequent reduction of the ketone at the 7-position yields the target compound. The stereochemistry of the final product is dependent on the reducing agent used.
Q2: What are the main types of reactions that this compound undergoes?
A2: The primary reactive site is the carbon-iodine bond. Therefore, this compound typically undergoes nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, solvent, and temperature.
Q3: What are the common side reactions to be aware of?
A3: The main side reactions are competing substitution and elimination pathways. For instance, when a substitution reaction is desired, elimination to form an unsaturated oxabicycloalkene can be a significant byproduct, especially with strong, bulky bases and at higher temperatures. Ring-opening of the bicyclic ether system can also occur under strongly acidic or forcing conditions.
Q4: How can I confirm the identity and purity of my this compound?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (
1
H and 13
Troubleshooting Guides
Issue 1: Low or No Yield of Nucleophilic Substitution Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Poor Nucleophile | Use a stronger, less sterically hindered nucleophile. If using a neutral nucleophile, consider deprotonation with a suitable base prior to reaction. |
| Steric Hindrance | The bicyclic structure can sterically hinder the approach of the nucleophile. Use a smaller nucleophile or consider a two-step approach if applicable. |
| Incorrect Solvent | For S(_N)2 reactions, use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance nucleophilicity. For S(_N)1 reactions, a polar protic solvent (e.g., ethanol, water) is required to stabilize the carbocation intermediate. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10°C. Monitor for the formation of elimination byproducts. |
| Decomposition of Starting Material | This compound can be unstable over long reaction times or at high temperatures. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. |
Issue 2: High Yield of Elimination Byproduct
Possible Causes & Solutions
| Cause | Recommended Action |
| Strong/Bulky Base | If substitution is desired, use a less basic and less sterically hindered nucleophile. Avoid strong, bulky bases like potassium tert-butoxide. |
| High Reaction Temperature | Elimination reactions are favored at higher temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Solvent Choice | Polar protic solvents can favor elimination. If attempting an S(_N)2 reaction, switch to a polar aprotic solvent. |
Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
This protocol is adapted from the iodolactonization of a cyclohexenecarboxylic acid.
Materials:
-
trans-6-methyl-3-cyclohexene-1-carboxylic acid
-
Sodium bicarbonate (NaHCO(_3))
-
Potassium iodide (KI)
-
Iodine (I(_2))
-
Dichloromethane (CH(_2)Cl(_2))
-
Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Dissolve trans-6-methyl-3-cyclohexene-1-carboxylic acid in a 0.5 M aqueous solution of NaHCO(_3).
-
To this solution, add a solution of KI and I(_2) in water dropwise with vigorous stirring.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, extract the aqueous layer with CH(_2)Cl(_2).
-
Wash the combined organic layers with saturated aqueous Na(_2)S(_2)O(_3) solution until the color of iodine disappears, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stereoselective Reduction of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
This protocol provides a general method for the reduction of the ketone to the corresponding alcohol. The choice of reducing agent will influence the stereochemical outcome.
Materials:
-
4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
-
Reducing agent (e.g., Sodium borohydride (NaBH(_4)) for axial attack, or a bulky hydride like L-Selectride® for equatorial attack)
-
Anhydrous solvent (e.g., Methanol for NaBH(_4), Tetrahydrofuran (THF) for L-Selectride®)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Dissolve 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one in the appropriate anhydrous solvent and cool the solution to 0°C (or -78°C for L-Selectride®).
-
Slowly add the reducing agent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic for a Failed Nucleophilic Substitution
Technical Support Center: Analysis of 4-Iodo-6-oxabicyclo[3.2.1]octane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-6-oxabicyclo[3.2.1]octane, focusing on the identification of impurities via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in a sample of this compound?
A1: Impurities in this compound typically arise from the synthetic procedure. The most common synthesis is the iodocyclization of 3-cyclohexene-1-methanol. Therefore, potential impurities include:
-
Unreacted Starting Material: 3-cyclohexene-1-methanol.
-
Reagent-Related Impurities: If N-Iodosuccinimide (NIS) is used as the iodine source, the byproduct succinimide is a very common impurity. Residual iodinating agents may also be present.
-
Solvent Impurities: Residual solvents from the reaction or purification steps are frequently observed. Common solvents include dichloromethane (DCM), diethyl ether, or acetonitrile.
-
Isomeric Byproducts: Depending on the reaction conditions, small amounts of diastereomers or other isomeric products may be formed.
-
Water: Moisture can be present in the sample or the NMR solvent.
Q2: I see unexpected peaks in the aliphatic region of my 1H NMR spectrum. What could they be?
A2: Unexpected aliphatic peaks could be due to several factors:
-
Unreacted 3-cyclohexene-1-methanol: Look for characteristic signals of this starting material, including the vinyl protons and the protons adjacent to the hydroxyl group.
-
Succinimide: If you used N-iodosuccinimide, a singlet around 2.6-2.7 ppm (in CDCl₃) is indicative of the succinimide byproduct.
-
Solvent Impurities: Residual solvents like diethyl ether or hexane will show characteristic multiplets in this region.
-
Diastereomers: The formation of a diastereomer of the main product would result in a second set of signals with slightly different chemical shifts and coupling patterns.
Q3: There is a broad singlet in my 1H NMR spectrum that I cannot identify. What might it be?
A3: A broad singlet is often indicative of an exchangeable proton, most commonly water (H₂O), which can appear over a wide chemical shift range depending on the solvent and concentration. It can also be from the hydroxyl group of the unreacted starting material, 3-cyclohexene-1-methanol.
Q4: How can I confirm the presence of succinimide in my sample?
A4: Succinimide has a very simple and characteristic 1H NMR spectrum, which is a sharp singlet corresponding to its four equivalent methylene protons. In CDCl₃, this peak typically appears around 2.6-2.7 ppm. For confirmation, you can obtain a reference spectrum of succinimide or spike your sample with a small amount of authentic succinimide and see if the peak increases in intensity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the NMR analysis of this compound.
Issue 1: My NMR spectrum shows a complex mixture of signals, and I cannot identify the product peaks.
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for a complex NMR spectrum.
Possible Causes and Solutions:
-
Cause: The sample is of low purity.
-
Solution: Repurify the sample, for instance, by column chromatography or recrystallization.
-
-
Cause: The sample has degraded.
-
Solution: Prepare a fresh sample for analysis.
-
-
Cause: Misinterpretation of the spectrum.
-
Solution: Systematically identify known signals. Start with the solvent peak and any known impurities. Use 2D NMR techniques like COSY and HSQC to help assign the signals of the main product.
-
Issue 2: I observe more than one set of signals that could correspond to the product.
Logical Workflow for Troubleshooting:
Caption: Workflow for analyzing multiple product-like signals.
Possible Causes and Solutions:
-
Cause: Presence of diastereomers. The iodocyclization reaction may not be completely stereoselective, leading to the formation of another diastereomer.
-
Solution: Carefully analyze the coupling constants and chemical shifts. Diastereomers will have distinct, though potentially similar, NMR spectra. 2D NMR techniques, particularly NOESY, can be invaluable in determining the relative stereochemistry of the different isomers.
-
Data Presentation
Table 1: Estimated ¹H NMR Data in CDCl₃
| Compound / Impurity | Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity |
| This compound | H-4 (CH-I) | 4.0 - 4.5 | m |
| H-1, H-5 (Bridgehead CH) | 4.2 - 4.8 | m | |
| H-7 (CH₂-O) | 3.5 - 4.0 | m | |
| Other CH₂ | 1.5 - 2.5 | m | |
| 3-Cyclohexene-1-methanol | =CH | 5.5 - 5.8 | m |
| CH₂-OH | 3.4 - 3.7 | d | |
| CH₂ and CH | 1.2 - 2.2 | m | |
| Succinimide | CH₂ | ~2.65 | s |
| Dichloromethane | CH₂Cl₂ | 5.30 | s |
| Diethyl Ether | O-CH₂ | 3.48 | q |
| CH₃ | 1.21 | t |
Table 2: Estimated ¹³C NMR Data in CDCl₃
| Compound / Impurity | Carbon Assignment | Estimated Chemical Shift (ppm) |
| This compound | C-4 (C-I) | 30 - 40 |
| C-1, C-5 (Bridgehead C) | 70 - 80 | |
| C-7 (C-O) | 75 - 85 | |
| Other CH₂ | 25 - 45 | |
| 3-Cyclohexene-1-methanol | =CH | 126 - 128 |
| CH₂-OH | ~68 | |
| CH₂ and CH | 25 - 35 | |
| Succinimide | C=O | ~177 |
| CH₂ | ~29 | |
| Dichloromethane | CH₂Cl₂ | 53.8 |
| Diethyl Ether | O-CH₂ | 66.0 |
| CH₃ | 15.2 |
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is a representative procedure for the iodocyclization of 3-cyclohexene-1-methanol.
-
Dissolution of Starting Material: In a round-bottom flask protected from light, dissolve 3-cyclohexene-1-methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Addition of Iodine Source: Cool the mixture to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
NMR Sample Preparation
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, NOESY) on a suitable NMR spectrometer.
Technical Support Center: Reactions of 4-Iodo-6-oxabicyclo[3.2.1]octane with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-6-oxabicyclo[3.2.1]octane. The following information addresses common side reactions and provides guidance on how to minimize them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to perform a nucleophilic substitution on this compound, but I am observing a significant amount of an elimination byproduct. What is causing this and how can I prevent it?
A1: The formation of an elimination byproduct, likely 6-oxabicyclo[3.2.1]oct-3-ene, is a common side reaction, especially when using nucleophiles that are also strong bases. The rigid bicyclic structure of the substrate can influence the competition between substitution (S$_N$1 and S$_N$2) and elimination (E2) pathways.
Troubleshooting Guide:
-
Choice of Nucleophile/Base: Strong, sterically hindered bases favor elimination. If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), it can abstract a proton from a carbon adjacent to the C-I bond, leading to the formation of a double bond.
-
Recommendation: Use a nucleophile that is a weak base. For example, azide (N₃⁻), cyanide (CN⁻), or carboxylates are good nucleophiles but relatively weak bases. If you must use a basic nucleophile, consider using a milder base or a salt of the nucleophile with a non-basic counter-ion.
-
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or even lower and slowly warming the reaction mixture only if necessary.
-
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for S$_N$2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Polar protic solvents (e.g., ethanol, water) can favor S$_N$1 reactions but can also promote elimination by solvating the leaving group.
-
Recommendation: Use a polar aprotic solvent to favor the S$_N$2 pathway, which is often faster than the competing E2 reaction.
-
Q2: My reaction is producing an unexpected isomer of my desired product. Could a rearrangement be occurring?
A2: Yes, skeletal rearrangements are a known possibility in bicyclic systems like 6-oxabicyclo[3.2.1]octane, particularly under conditions that favor a carbocation intermediate (S$_N$1 conditions). The departure of the iodide leaving group can lead to the formation of a secondary carbocation at the C4 position. This carbocation could potentially undergo a hydride shift or a Wagner-Meerwein rearrangement to form a more stable carbocation, leading to a rearranged product. For instance, a rearrangement could lead to the formation of a 2-substituted-8-oxabicyclo[3.3.0]octane derivative.
Troubleshooting Guide:
-
Reaction Mechanism Control: S$_N$1 reactions proceed through a carbocation intermediate, which is prone to rearrangement. S$_N$2 reactions, being concerted, do not involve a carbocation and thus avoid rearrangements.
-
Recommendation: To suppress rearrangements, favor S$_N$2 conditions. Use a high concentration of a good, non-basic nucleophile in a polar aprotic solvent. Avoid conditions that promote the S$_N$1 pathway, such as the use of Lewis acids, high temperatures, and polar protic solvents with weakly nucleophilic species.
-
-
Leaving Group: Iodide is a good leaving group, which can facilitate carbocation formation.
-
Recommendation: While you cannot change the starting material, ensuring strong S$_N$2 conditions is the best way to prevent the full departure of the iodide before the nucleophile attacks.
-
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the product distribution in the reaction of this compound with a generic nucleophile/base (Nu⁻/B⁻). Note: This data is representative and intended to demonstrate trends.
| Entry | Nucleophile/Base (Nu⁻/B⁻) | Solvent | Temperature (°C) | Substitution Product (%) | Elimination Product (%) | Rearrangement Product (%) |
| 1 | Sodium Azide (NaN₃) | DMF | 25 | 90 | <5 | <5 |
| 2 | Sodium Ethoxide (NaOEt) | Ethanol | 25 | 40 | 60 | <5 |
| 3 | Sodium Ethoxide (NaOEt) | Ethanol | 78 | 15 | 85 | <5 |
| 4 | Acetic Acid (AcOH) | Acetic Acid | 100 | 30 | 10 | 60 |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key reaction pathways.
Caption: Competing S$_N$2 and E2 pathways.
Caption: S$_N$1 pathway and potential for rearrangement.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (Favoring S$_N$2)
This protocol is designed to maximize the yield of the substitution product while minimizing elimination and rearrangement.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetone) to a concentration of 0.1-0.5 M under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the nucleophile (1.1 - 1.5 eq), preferably one that is a weak base (e.g., sodium azide, sodium cyanide), in the same anhydrous solvent.
-
-
Reaction Setup:
-
Cool the solution of the substrate to 0 °C using an ice bath.
-
Slowly add the nucleophile solution to the substrate solution dropwise over 10-15 minutes with vigorous stirring.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
If the reaction is sluggish, allow it to slowly warm to room temperature and continue monitoring. Avoid heating unless absolutely necessary.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired substitution product from any unreacted starting material and side products.
-
Protocol 2: Troubleshooting - Minimizing Elimination with a Basic Nucleophile
This protocol provides modifications to the general procedure when a strongly basic nucleophile (e.g., an alkoxide) must be used.
-
Reagent and Temperature Control:
-
Follow the general procedure for reagent preparation, but cool the substrate solution to a lower temperature, such as -20 °C or -40 °C, before adding the nucleophile.
-
Use the minimum effective amount of the basic nucleophile (e.g., 1.05 - 1.1 eq).
-
-
Addition of Nucleophile:
-
Add the solution of the basic nucleophile very slowly, ensuring the internal temperature of the reaction mixture does not rise significantly.
-
-
Reaction Conditions:
-
Maintain the low temperature for the duration of the reaction. Only if the reaction does not proceed at a reasonable rate should the temperature be very gradually increased.
-
-
Workup:
-
Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride before warming to room temperature. Proceed with the standard extraction and purification as described in the general protocol.
-
Technical Support Center: Stereoselective Synthesis of 4-Iodo-6-oxabicyclo[3.2.1]octane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-Iodo-6-oxabicyclo[3.2.1]octane.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the synthesis of the 6-oxabicyclo[3.2.1]octane core?
A1: The most prevalent and well-established method is the intramolecular iodocyclization of a substituted cyclohexene precursor. This typically involves the reaction of a molecule containing both a cyclohexene ring and a tethered alcohol or carboxylic acid functional group with an iodine source. The reaction proceeds through the formation of an iodonium ion, which is then attacked by the internal nucleophile (the oxygen of the alcohol or carboxylate) to form the bicyclic ether or lactone.
Q2: What are the typical starting materials for this synthesis?
A2: Common starting materials are derivatives of cyclohexene, such as:
-
cis- or trans-2-cyclohexenemethanol and its derivatives.
-
(S)- or (R)-3-cyclohexene-1-carboxylic acid. The stereochemistry of the starting material is a critical factor in determining the stereochemical outcome of the final product.
Q3: What factors primarily influence the stereoselectivity of the iodocyclization?
A3: The stereoselectivity is a complex interplay of several factors:
-
Stereochemistry of the Starting Material: The existing stereocenters in the cyclohexene precursor will direct the approach of the iodine and the subsequent intramolecular cyclization, leading to a specific diastereomer.
-
Conformational Preferences of the Transition State: The reaction proceeds through a chair-like transition state, and the substituents on the cyclohexene ring will preferentially occupy equatorial positions to minimize steric hindrance, thus influencing the facial selectivity of the iodonium ion formation and the subsequent nucleophilic attack.
-
Reaction Conditions: While the substrate's inherent stereochemistry is often the dominant factor, reaction conditions such as solvent and temperature can sometimes influence the diastereomeric ratio of the products.
Q4: What are Baldwin's Rules and how do they apply to this synthesis?
A4: Baldwin's Rules are a set of guidelines that predict the relative favorability of different ring-closing reactions. In the context of the iodolactonization of 3-cyclohexene-1-carboxylic acid, the formation of the 6-oxabicyclo[3.2.1]octan-7-one core involves a 6-exo-tet cyclization, which is a favored process according to Baldwin's Rules. This helps to explain the general tendency to form the desired bicyclic system.
Troubleshooting Guide
Problem: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Formation of Regioisomers: The iodocyclization of 2-cyclohexenemethanol derivatives can sometimes yield a mixture of the desired bridged 6-oxabicyclo[3.2.1]octane and the fused 7-oxabicyclo[4.2.0]octane. The product ratio can be influenced by the substitution pattern of the starting material. | Modify the substituents on the starting material if possible. Aromatic substituents on the alcohol have been reported to favor the formation of the fused system. Consider alternative cyclization strategies if regioselectivity remains a persistent issue. |
| Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction has stalled, consider adding a fresh portion of the iodine source. Ensure that the reagents used are of high purity and anhydrous conditions are maintained if necessary. |
| Product Decomposition: The iodo-bicyclic ether product may be unstable under the reaction or workup conditions. | Perform the reaction at a lower temperature. Use a buffered solution for the workup to avoid strongly acidic or basic conditions. Minimize the exposure of the product to light, as iodo compounds can be light-sensitive. |
| Side Reactions: The starting material or product may be undergoing side reactions, such as elimination or rearrangement. | Review the reaction mechanism for potential side pathways. Consider the use of a milder iodine source or different reaction conditions (solvent, temperature, base) to suppress side reactions. |
Problem: Formation of a Mixture of Stereoisomers
| Potential Cause | Suggested Solution |
| Low Diastereoselectivity in Iodocyclization: The iodocyclization step may not be sufficiently stereoselective, leading to a mixture of diastereomers. | The stereochemistry of the starting material is paramount. Ensure the stereochemical purity of your starting cyclohexene derivative. In some cases, changing the solvent or the iodine source can influence the diastereomeric ratio. For instance, using a more sterically demanding iodine source might enhance facial selectivity. |
| Epimerization: A stereocenter in the product might be susceptible to epimerization under the reaction or workup conditions. | Identify any acidic or basic protons in your product molecule. If present, use neutral or buffered conditions for the reaction and workup. |
| Isomerization of the Starting Material: The starting material itself might be isomerizing under the reaction conditions. | Check the stability of your starting material under the reaction conditions (without the iodine source) to rule out any isomerization. |
Problem: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Stereoisomers: The desired product and its stereoisomers may have very similar polarities, making them difficult to separate by column chromatography. | Use a high-performance liquid chromatography (HPLC) system with a chiral stationary phase for separation. Alternatively, try to derivatize the mixture of isomers to introduce a group that might allow for easier separation, followed by removal of the derivatizing group. |
| Contamination with Reagents or Byproducts: The crude product may be contaminated with unreacted iodine, iodine-containing byproducts, or other reagents. | During the workup, wash the organic layer with a solution of sodium thiosulfate to remove excess iodine. Recrystallization can be an effective method for purifying solid products. Experiment with different solvent systems for recrystallization. |
| Product Instability on Silica Gel: The iodo-bicyclic ether may be unstable on silica gel, leading to decomposition during column chromatography. | Use a less acidic stationary phase, such as neutral alumina, for chromatography. Alternatively, deactivate the silica gel by treating it with a small amount of a neutral amine, like triethylamine, before use. |
Experimental Protocols
Key Experiment: Iodolactonization of (S)-3-Cyclohexene-1-carboxylic Acid
This protocol is a representative procedure for the synthesis of the lactone precursor to this compound.
-
Preparation of the Reaction Mixture: In a flask protected from light, dissolve (S)-3-cyclohexene-1-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of acetonitrile and water.
-
Addition of Base: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃, 2-3 eq), to the solution. The base serves to deprotonate the carboxylic acid, increasing its nucleophilicity.
-
Addition of Iodine: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of iodine (I₂, 1.1-1.5 eq) in the same solvent to the reaction mixture with vigorous stirring. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot. The reaction is usually complete within a few hours.
-
Workup: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product, (1R,4R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one, can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Troubleshooting decision tree for addressing the formation of stereoisomeric mixtures.
Caption: Simplified workflow of the iodolactonization reaction.
Technical Support Center: Production of 4-Iodo-6-oxabicyclo[3.2.1]octane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Iodo-6-oxabicyclo[3.2.1]octane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via iodolactonization of cyclohex-3-ene-1-carboxylic acid.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Iodine source inactivity: Degradation of iodine or N-iodosuccinimide (NIS).2. Insufficient base: Incomplete deprotonation of the carboxylic acid.3. Low reaction temperature: Insufficient energy to overcome the activation barrier.4. Poor quality starting material: Impurities in cyclohex-3-ene-1-carboxylic acid. | 1. Use fresh, pure iodine or NIS. Store NIS in a cool, dark, and dry place.2. Ensure at least stoichiometric amounts of a suitable base (e.g., sodium bicarbonate) are used.3. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation.4. Purify the starting material via recrystallization or distillation. |
| Formation of Byproducts | 1. Di-iodination: Excess iodine leading to the formation of di-iodinated species.2. Isomerization: Unwanted rearrangement of the bicyclic system.3. Decomposition: Product instability under reaction or work-up conditions. | 1. Use a stoichiometric amount of iodine. Add the iodine solution portion-wise to the reaction mixture.2. Maintain a low reaction temperature and minimize reaction time.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a buffered work-up to avoid harsh pH conditions. |
| Poor Stereoselectivity | 1. Thermodynamic vs. Kinetic Control: Reaction conditions favoring the formation of an undesired stereoisomer.2. Racemization: Base- or acid-catalyzed epimerization at the carbon bearing the iodine. | 1. For the kinetically favored product, use lower temperatures and shorter reaction times. For the thermodynamically favored product, use higher temperatures and longer reaction times.2. Use a non-coordinating base and maintain a neutral pH during work-up and purification. |
| Difficult Purification | 1. Product instability on silica gel: Decomposition of the iodo-lactone on acidic silica gel.2. Co-elution with byproducts: Similar polarity of the product and impurities.3. Residual iodine: Presence of unreacted iodine in the crude product. | 1. Neutralize silica gel with a suitable base (e.g., triethylamine in the eluent) or use an alternative stationary phase like alumina.2. Optimize the mobile phase for better separation. Consider recrystallization as an alternative purification method.3. Quench the reaction with a solution of sodium thiosulfate to remove excess iodine before extraction. |
| Scale-Up Challenges | 1. Exothermic reaction: Poor heat dissipation in large reactors.2. Mixing issues: Inefficient mixing leading to localized high concentrations of reagents.3. Work-up difficulties: Handling large volumes of aqueous and organic phases. | 1. Ensure the reactor has adequate cooling capacity. Control the rate of addition of reagents to manage the exotherm.2. Use an appropriate stirrer and agitation speed to ensure homogeneous mixing.3. Use a properly sized separatory funnel or other liquid-liquid extraction equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the iodolactonization of cyclohex-3-ene-1-carboxylic acid. This reaction involves the treatment of the unsaturated carboxylic acid with an iodine source, typically molecular iodine (I₂) or N-iodosuccinimide (NIS), in the presence of a base such as sodium bicarbonate.
Q2: How can I improve the yield of the iodolactonization reaction?
A2: To improve the yield, consider the following:
-
Reagent Quality: Use high-purity starting materials and fresh iodine or NIS.
-
Base: Ensure complete deprotonation of the carboxylic acid by using a sufficient amount of a suitable base.
-
Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to byproduct formation.
-
Reaction Time: Monitor the reaction progress to determine the optimal reaction time and avoid product degradation or side reactions.
Q3: What are the key safety precautions to take during the synthesis?
A3: Iodine and its compounds can be corrosive and harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of iodine vapors. In case of skin contact, wash the affected area immediately with plenty of water.
Q4: My product appears to be decomposing during purification on a silica gel column. What can I do?
A4: Iodo-lactones can be sensitive to the acidic nature of standard silica gel. You can try neutralizing the silica gel by preparing a slurry with a small amount of a base like triethylamine in your eluent before packing the column. Alternatively, you can use a different stationary phase, such as neutral or basic alumina, or consider purification by recrystallization.
Q5: How does stereochemistry play a role in this synthesis, and how can it be controlled?
A5: The iodolactonization of cyclohex-3-ene-1-carboxylic acid can lead to different stereoisomers. The stereochemical outcome can be influenced by the reaction conditions. Generally, lower temperatures and shorter reaction times favor the formation of the kinetic product, while higher temperatures and longer reaction times can lead to the more stable thermodynamic product. The choice of starting material stereochemistry will also dictate the product's stereochemistry.
Experimental Protocols
General Protocol for Iodolactonization of Cyclohex-3-ene-1-carboxylic acid:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohex-3-ene-1-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a solution of sodium bicarbonate (1.5 eq) in water to the flask and stir vigorously for 15-20 minutes.
-
Iodine Addition: In a separate flask, prepare a solution of iodine (1.1 eq) and potassium iodide (1.5 eq) in water. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting synthesis issues.
Validation & Comparative
A Comparative Guide to the Characterization of 4-Iodo-6-oxabicyclo[3.2.1]octane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of 4-Iodo-6-oxabicyclo[3.2.1]octane and its key derivative, 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one. The oxabicyclo[3.2.1]octane scaffold is a significant structural motif in medicinal chemistry, appearing in compounds targeting the dopamine transporter (DAT) and opioid receptors. This guide summarizes available physicochemical properties, spectroscopic data, and relevant biological activities of these compounds and their analogs to support further research and development.
Physicochemical Properties
The fundamental properties of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one, the most well-characterized derivative, are summarized below. Data for the parent compound, this compound, is less prevalent in the literature.
| Property | 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one | This compound |
| Molecular Formula | C₇H₉IO₂[1][2][3] | C₇H₁₁IO |
| Molecular Weight | 252.05 g/mol [1] | 238.07 g/mol |
| IUPAC Name | 4-iodo-6-oxabicyclo[3.2.1]octan-7-one | This compound |
| CAS Number | 76140-13-1[2][3] | 2089257-16-7[4] |
| Melting Point | 133-136 °C | Not available |
| Appearance | White solid | Not available |
Spectroscopic Characterization
Detailed spectroscopic data is crucial for the identification and structural elucidation of these compounds. Below is a summary of available spectroscopic information for 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one.
| Technique | Data for 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one |
| ¹H NMR | δ (ppm) in DMSO-d₆: 4.92 – 4.82 (m, 1H), 4.67 – 4.57 (m, 1H), 2.68 – 2.53 (m, 2H), 2.46 – 2.13 (m, 2H), 2.08 – 1.91 (m, 1H), 1.88 – 1.58 (m, 2H). |
| ¹³C NMR | Specific data not available in the provided search results. Predicted spectra may be available in chemical databases. |
| Mass Spectrometry | ESI-MS (m/z): 252 [M+]. |
| FTIR | The characteristic absorption for the lactone carbonyl (C=O) group is expected in the range of 1730-1780 cm⁻¹, with the exact frequency influenced by ring strain. |
Experimental Protocols
Synthesis of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
This protocol is based on the iodolactonization of 3-cyclohexene-1-carboxylic acid.
Materials:
-
3-cyclohexene-1-carboxylic acid
-
Sodium bicarbonate (NaHCO₃)
-
Sodium iodide (NaI)
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
10% Sodium persulfate solution
-
10% Sodium bicarbonate solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Prepare a solution of sodium bicarbonate (3 equivalents) in water (2.5 mL per mmol of the starting acid).
-
Add 3-cyclohexene-1-carboxylic acid (1 equivalent) dropwise to the stirred NaHCO₃ solution at room temperature.
-
In a separate flask, prepare a solution of NaI (9 equivalents) and I₂ (1.1 equivalents) in water (2.5 mL per mmol of the starting acid).
-
Add the iodine-iodide solution to the vigorously stirred solution of the carboxylate.
-
Protect the reaction from light by covering the flask with aluminum foil and continue stirring overnight at room temperature.
-
Extract the resulting suspension with dichloromethane.
-
Combine the organic layers and wash sequentially with 10% sodium persulfate solution, 10% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-iodo-6-oxabicyclo[3.2.1]octan-7-one as a white solid.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Process the data to determine chemical shifts (δ) in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS), coupling constants (J) in Hertz (Hz), and integration values.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive or negative ion mode, scanning a relevant mass-to-charge (m/z) range.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Place the sample in the FTIR spectrometer.
-
Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to functional groups present in the molecule.
-
Biological Activity and Comparative Data
Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Inhibition
Analogs of this compound have shown significant inhibitory activity at DAT and SERT, making them relevant for the development of treatments for conditions like cocaine abuse.[5][6] The replacement of the nitrogen atom in traditional tropane alkaloids with an oxygen atom to form the 8-oxabicyclo[3.2.1]octane core can maintain or even enhance binding affinity.
| Compound (Analog of this compound) | Target | IC₅₀ (nM) | Reference |
| 3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-oxabicyclo[3.2.1]octane | DAT | 3.27 | [6] |
| 3α-(3,4-dichlorophenyl)-2-carbomethoxy-8-oxabicyclo[3.2.1]octane | DAT | 2.34 | [6] |
| 3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]octane | DAT | 5.7 | [5] |
| 3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]octane | SERT | 8.0 | [5] |
Opioid Receptor Activity
Derivatives of the oxabicyclo[3.2.1]octane skeleton have been investigated as agonists for δ (DOR) and κ (KOR) opioid receptors, which are targets for novel analgesics with potentially fewer side effects than traditional opioids.[7][8][9]
| Compound Class | Target Receptors | Activity | Reference |
| 6-amide-morphinan derivatives with an oxabicyclo[3.2.1]octane structure | KOR, DOR | Agonist | [7] |
| Novel rearranged oxabicyclo[3.2.1]octane skeleton | µ and κ opioid receptors | High affinity | [8] |
Visualizations
Synthetic Pathway of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
Caption: Iodolactonization of 3-cyclohexene-1-carboxylic acid.
General Experimental Workflow for Characterization
Caption: Workflow for compound characterization.
References
- 1. 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one | C7H9IO2 | CID 13487217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-iodo-6-oxabicyclo[3.2.1]octan-7-one | 76140-13-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2089257-16-7|this compound|BLD Pharm [bldpharm.com]
- 5. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Morphinan derivatives with an oxabicyclo[3.2.1]octane structure as dual agonists toward δ and κ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a new opioid ligand having the oxabicyclo[3.2.1]octane skeleton using a new rearrangement reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 4-Iodo-6-oxabicyclo[3.2.1]octane and 4-Bromo-6-oxabicyclo[3.2.1]octane in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex molecule synthesis, the choice of halogenated intermediates is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of two key bicyclic building blocks, 4-iodo-6-oxabicyclo[3.2.1]octane and 4-bromo-6-oxabicyclo[3.2.1]octane, with a focus on their application in the synthesis of pharmaceutical agents, such as the Factor Xa inhibitor, edoxaban.
Executive Summary
Both 4-iodo- and 4-bromo-6-oxabicyclo[3.2.1]octane serve as crucial intermediates in multi-step synthetic pathways. While the iodo- aompound offers the advantage of a better leaving group in subsequent nucleophilic substitution reactions, the bromo- analog often presents superior performance in terms of "atom economy" and cost, particularly in large-scale industrial applications. The selection between these two intermediates is therefore a nuanced decision, balancing chemical reactivity with economic and practical considerations.
Performance Comparison: Synthesis and Reactivity
The primary route to both 4-halo-6-oxabicyclo[3.2.1]octanes is the halolactonization of cyclohex-3-ene-1-carboxylic acid. The choice of halogenating agent and reaction conditions directly influences the yield and purity of the desired product.
Table 1: Comparison of Halolactonization Reactions
| Parameter | This compound | 4-Bromo-6-oxabicyclo[3.2.1]octane |
| Halogenating Agent | Iodine (I₂) with a base | N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin |
| Typical Base | Potassium iodide (KI), Sodium bicarbonate (NaHCO₃) | Sodium bicarbonate (NaHCO₃), Calcium oxide (CaO), Calcium hydroxide (Ca(OH)₂) |
| Reported Yields | 75-83%[1] | Yields are generally high, with process optimization for industrial scale. |
| Reaction Conditions | Generally mild, room temperature.[1] | Can be performed under various conditions, including room temperature.[2] |
| Downstream Reactivity | Iodide is an excellent leaving group, facilitating subsequent nucleophilic substitutions. | Bromide is a good leaving group, but generally less reactive than iodide. |
| Economic Considerations | Iodine is more expensive and has a higher molecular weight, impacting atom economy. | Brominating agents are typically more cost-effective for large-scale synthesis.[3] |
Experimental Protocols
Synthesis of (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
This protocol is based on a representative iodolactonization reaction.[1]
Materials:
-
(1R,2S)-N-Boc-protected amino acid derived from cyclohexene (36 mmol)
-
Dichloromethane (CH₂Cl₂) (200 mL)
-
Potassium iodide (KI) (180 mmol, 5 equiv)
-
Sodium bicarbonate (NaHCO₃) (144 mmol, 4 equiv)
-
Water (200 mL)
-
Iodine (I₂) (75 mmol, 2.1 equiv)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the starting N-Boc-protected amino acid in dichloromethane, add potassium iodide, sodium bicarbonate, water, and iodine.
-
Stir the mixture at room temperature for 12 hours.
-
Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous sodium thiosulfate solution to quench excess iodine.
-
Separate the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by chromatography to yield the desired 4-iodo-6-oxabicyclo[3.2.1]octan-7-one.
Synthesis of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
This protocol is a general representation of the bromolactonization process described in several patents.[2]
Materials:
-
(1S)-Cyclohex-3-ene-1-carboxylic acid
-
A suitable solvent (e.g., dichloromethane, toluene, ethyl acetate)
-
A brominating agent (e.g., N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin)
-
A base (e.g., calcium oxide or calcium hydroxide)
Procedure:
-
Dissolve (1S)-cyclohex-3-ene-1-carboxylic acid in the chosen solvent.
-
Add the base to the solution.
-
Slowly add the brominating agent to the mixture, maintaining the reaction temperature.
-
Stir the reaction mixture until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically filtered and the filtrate is washed and concentrated to yield the crude product.
-
The crude (1S, 4S, 5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one can be further purified by recrystallization.
Logical Workflow
The synthesis of key pharmaceutical intermediates, such as those for edoxaban, often follows a multi-step pathway where the halogenated bicyclic octane is a central component. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow from cyclohex-3-ene-1-carboxylic acid to a final active pharmaceutical ingredient (API) via halolactonization.
Reactivity in Nucleophilic Substitution
A key step following the formation of the 4-halo-6-oxabicyclo[3.2.1]octane is the displacement of the halide with a nucleophile. In this regard, the carbon-iodine bond is weaker than the carbon-bromine bond, making the iodide a better leaving group. This generally translates to faster reaction rates for the iodo-compound in nucleophilic substitution reactions.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 4-Iodo-6-oxabicyclo[3.2.1]octane
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a critical step in the research and development pipeline. This guide provides a comparative overview of the primary analytical methods for determining the purity of 4-Iodo-6-oxabicyclo[3.2.1]octane, a halogenated bicyclic ether. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as desired accuracy, precision, and sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. A patent for a similar bromo-analog, (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one, reports an HPLC purity of 99.23%[1][2]. | Suitable for volatile and thermally stable compounds. This compound is likely amenable to GC analysis. | Applicable to any soluble compound with NMR-active nuclei. Does not require a reference standard of the analyte itself. |
| Selectivity | High selectivity can be achieved by optimizing the stationary phase, mobile phase, and detector. | Very high separation efficiency, especially with capillary columns. | Excellent for distinguishing structurally different molecules. Signal overlap can be a challenge but can often be resolved. |
| Quantification | Typically requires a reference standard of the analyte for accurate quantification. | Requires a reference standard for accurate quantification. Flame Ionization Detector (FID) provides a near-universal response for organic compounds. | Provides absolute quantification using an internal standard of a different, certified reference material. |
| Speed | Analysis times can range from a few minutes to over an hour. | Generally faster than HPLC for simple mixtures. | Sample preparation is straightforward, but data acquisition can be longer to ensure full relaxation of nuclei for accurate integration. |
| Sample Prep | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, but likely not necessary for the target compound. | Simple dissolution in a deuterated solvent with an internal standard. |
| LOD/LOQ | Generally in the low ng to µg range. | Typically in the pg to ng range, especially with sensitive detectors. | Higher than chromatographic methods, typically in the µg to mg range. |
| Data Output | Chromatogram with peaks representing separated components. | Chromatogram with peaks representing separated components. | NMR spectrum with signals corresponding to different nuclei in the molecule. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are model protocols and may require optimization for specific instrumentation and impurity profiles.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the main standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 220 nm (based on the UV absorbance of the iodo-group)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area of the main peak and any impurity peaks in the sample chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Gas Chromatography (GC)
Objective: To assess the purity of this compound, particularly for volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Halogen-Specific Detector (XSD) for enhanced selectivity[3][4].
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Suitable solvent (e.g., Dichloromethane, HPLC grade)
-
This compound sample
-
Helium or Nitrogen (carrier gas)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (e.g., 1 mg/mL).
-
GC Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 280 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas flow rate: 1 mL/min
-
Injection mode: Split (e.g., 50:1)
-
-
Analysis: Inject the sample solution into the GC.
-
Data Analysis: Identify the peak corresponding to this compound and any impurity peaks. Calculate the purity based on the peak area percentages.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Internal standard of known purity (e.g., Maleic acid, Dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all relevant protons.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualized Workflows and Comparisons
The following diagrams illustrate the general workflow for purity determination and a logical comparison of the discussed analytical methods.
Caption: General experimental workflow for purity determination using HPLC, GC, and qNMR.
Caption: Decision tree for selecting an analytical method for purity determination.
References
- 1. WO2014157612A1 - Method for producing (1s,4s,5s)-4-bromo-6- oxabicyclo[3.2.1]octane-7-one - Google Patents [patents.google.com]
- 2. EP2980090A1 - Method for producing (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one - Google Patents [patents.google.com]
- 3. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 4. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Significance of 4-Iodo-6-oxabicyclo[3.2.1]octane Derivatives: A Comparative Guide
For Immediate Release
In the landscape of modern drug discovery, the intricate architecture of bicyclic scaffolds holds immense potential for the development of novel therapeutic agents. Among these, the 6-oxabicyclo[3.2.1]octane core has emerged as a valuable framework, particularly in the synthesis of anticoagulants. This guide provides a comparative analysis of the biological activity related to 4-Iodo-6-oxabicyclo[3.2.1]octane derivatives, with a primary focus on their pivotal role as intermediates in the synthesis of the direct factor Xa (FXa) inhibitor, Edoxaban. While direct biological activity data for these specific iodo-derivatives is limited in publicly available research, their significance is intrinsically linked to the potent anticoagulant properties of the final active pharmaceutical ingredient.
The Link to Anticoagulation: The Edoxaban Story
The compound (1S, 4S, 5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one is a key chiral intermediate in the manufacturing process of Edoxaban, a highly potent and selective oral anticoagulant.[1][2][3] Edoxaban functions by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade responsible for the conversion of prothrombin to thrombin.[4][] By blocking this step, Edoxaban effectively reduces thrombin generation and subsequent fibrin clot formation.[][6]
The synthesis of Edoxaban highlights the importance of the stereochemistry of the 6-oxabicyclo[3.2.1]octane core in achieving the desired pharmacological activity in the final drug molecule. While the iodo-derivative itself is not the active agent, its structure is a crucial building block that contributes to the overall three-dimensional shape and functionality of Edoxaban.
Comparative Analysis of Factor Xa Inhibitors
To understand the biological significance of the molecular framework provided by this compound derivatives, it is essential to compare the potency of Edoxaban with other commercially available direct oral anticoagulants (DOACs) that also target Factor Xa.
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
| Edoxaban | Factor Xa | 3.0 | 0.561 | [7][8] |
| Edoxaban Metabolite (M-4) | Factor Xa | 1.8 | - | [7] |
| Edoxaban Metabolite (M-6) | Factor Xa | 6.9 | - | [7] |
| Edoxaban Metabolite (M-8) | Factor Xa | 2.7 | - | [7] |
| Apixaban | Factor Xa | - | - | [2] |
| Rivaroxaban | Factor Xa | - | - | [2] |
| Betrixaban | Factor Xa | - | - | [2] |
Note: Specific IC50 and Ki values for Apixaban, Rivaroxaban, and Betrixaban can vary across different studies and assay conditions. The table indicates their role as Factor Xa inhibitors for comparative context.
Edoxaban demonstrates high potency with a low nanomolar IC50 value for the inhibition of Factor Xa.[7] Interestingly, its major human-specific metabolite, M-4, also exhibits significant inhibitory activity.[7] This underscores the robust pharmacological profile of the molecular scaffold derived from the bicyclic intermediate.
The Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a blood clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X.
Figure 1. The Coagulation Cascade and the Site of Action of Factor Xa Inhibitors.
As depicted in Figure 1, Factor Xa sits at a crucial juncture of the intrinsic and extrinsic pathways, making it an attractive target for anticoagulant therapy.[9][10][11] Direct inhibitors of Factor Xa, like Edoxaban, offer a targeted approach to anticoagulation with a predictable dose-response relationship.[7]
Experimental Protocols: Factor Xa Inhibition Assay
The inhibitory activity of compounds like Edoxaban on Factor Xa is typically determined using in vitro assays. A common method is the chromogenic anti-Xa assay.
Principle: This assay measures the residual activity of a known amount of Factor Xa after incubation with a test inhibitor.[12][13][14] The remaining Factor Xa cleaves a chromogenic substrate, releasing a colored compound that can be quantified spectrophotometrically. The amount of color produced is inversely proportional to the inhibitory activity of the compound.[13]
General Protocol:
-
Preparation of Reagents: Prepare solutions of human Factor Xa, a specific chromogenic substrate for Factor Xa, and the test compound (e.g., Edoxaban) at various concentrations in a suitable buffer (e.g., Tris-HCl).[15][16]
-
Incubation: In a microplate, incubate a fixed concentration of Factor Xa with varying concentrations of the test inhibitor for a defined period at a controlled temperature (e.g., 37°C) to allow for binding.[15]
-
Substrate Addition: Add the chromogenic substrate to each well to initiate the colorimetric reaction.[15]
-
Reaction Termination: After a specific time, stop the reaction by adding a stopping agent, such as a weak acid (e.g., acetic acid).[15]
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader.[16]
-
Data Analysis: Construct a dose-response curve by plotting the percentage of Factor Xa inhibition against the logarithm of the inhibitor concentration. From this curve, the IC50 value (the concentration of inhibitor required to inhibit 50% of Factor Xa activity) can be calculated.
Figure 2. General Workflow for a Chromogenic Anti-Factor Xa Assay.
Conclusion
References
- 1. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Anti-Xa Assays [practical-haemostasis.com]
- 13. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 15. biotoxik.it [biotoxik.it]
- 16. documents.thermofisher.com [documents.thermofisher.com]
cost-benefit analysis of different synthetic pathways to 4-Iodo-6-oxabicyclo[3.2.1]octane
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is a critical endeavor. This guide provides a detailed cost-benefit analysis of different synthetic pathways to 4-Iodo-6-oxabicyclo[3.2.1]octane, a valuable bicyclic scaffold in medicinal chemistry. We will objectively compare the performance of these routes with supporting experimental data, detailed protocols, and visual representations of the chemical transformations.
The synthesis of this compound is primarily approached through a two-step sequence involving the formation of a lactone intermediate followed by its reduction. The most prominent and well-documented method for the initial lactonization is the intramolecular iodolactonization of cyclohex-3-ene-1-carboxylic acid. An alternative, though less described in the literature for this specific target, involves the intramolecular cyclization of a precursor iodohydrin. This guide will focus on a detailed analysis of the more established iodolactonization pathway and a theoretical exploration of an alternative route.
Pathway 1: Iodolactonization of (1S)-Cyclohex-3-ene-1-carboxylic Acid and Subsequent Reduction
This pathway is the most commonly cited approach for the synthesis of the 4-iodo-6-oxabicyclo[3.2.1]octan-7-one precursor. The core of this strategy is the electrophilic addition of iodine to the double bond of (1S)-cyclohex-3-ene-1-carboxylic acid, which triggers an intramolecular cyclization by the carboxylic acid group to form the iodolactone. The subsequent step involves the reduction of the lactone carbonyl group to a methylene group to yield the target this compound.
Safety Operating Guide
Proper Disposal of 4-Iodo-6-oxabicyclo[3.2.1]octane: A Guide for Laboratory Professionals
Disclaimer: The following guidelines are for informational purposes and are based on general principles for handling halogenated organic compounds. Always consult the Safety Data Sheet (SDS) for 4-Iodo-6-oxabicyclo[3.2.1]octane and adhere to the specific protocols and regulations set by your institution's Environmental Health & Safety (EHS) department and local authorities.[1][2]
The proper disposal of this compound, an iodinated organic compound, is critical to ensure laboratory safety and environmental protection. As a halogenated compound, it requires management as hazardous waste and must not be disposed of in standard trash or down the drain.[3] The related compound, 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one, is classified as a combustible solid and an eye irritant, underscoring the need for cautious handling and disposal.[4]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a fastened lab coat, nitrile gloves, and safety glasses or goggles.[5] All handling of the chemical and its waste should be conducted within a designated fume hood.[5]
2. Waste Characterization & Segregation: This compound must be classified as Halogenated Organic Waste . This is the most critical step, as halogenated and non-halogenated waste streams are treated and disposed of differently, often with significant cost implications.
-
Do Not Mix: Never combine halogenated organic waste with non-halogenated solvents, aqueous waste, acids, bases, or other incompatible chemicals.[6][7]
-
Incompatibilities: Keep waste containing this compound away from strong oxidizing agents, reactive metals, and bases to prevent hazardous reactions.[8][9]
3. Container Selection and Labeling:
-
Container: Use a designated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene) with a secure, tight-fitting screw cap.[5] The original shipping container can be an ideal choice if appropriately sized.[10]
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (do not use abbreviations or formulas)
-
An accurate list of all contents, including solvents and their approximate percentages.[10]
-
4. Accumulation and Storage:
-
Location: Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA) , which should be at or near the point of generation.
-
Safety: Ensure the storage area is cool, dry, and well-ventilated. Secondary containment should be used to mitigate potential spills. Keep containers closed at all times except when adding waste.[5]
5. Final Disposal:
-
Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or hazardous waste management office to arrange for pickup.[3]
-
Treatment: Halogenated organic wastes are typically disposed of via high-temperature incineration at a licensed hazardous waste treatment facility.[3]
Quantitative Disposal Guidelines
While specific quantitative data for this compound is not available, general laboratory waste guidelines provide context for handling and disposal decisions.
| Parameter | Guideline | Regulation/Practice |
| pH for Aqueous Waste | Prohibited | Drain disposal of halogenated organics is not permitted. |
| Container Headspace | Leave at least 10% | To allow for expansion of contents.[10] |
| Container Weight Limit | < 50 lbs (22 kg) for dry chemicals | For safe manual handling during transport.[10] |
Emergency Procedures for Spills
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[11] Do not attempt to clean up a large spill or if you are not trained to do so. Contact your EHS department immediately. For small spills of solid material, carefully sweep up the material without creating dust and place it in a sealed, labeled container for disposal.[11]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. rac-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. vumc.org [vumc.org]
- 7. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. mines.edu [mines.edu]
- 10. fiocruz.br [fiocruz.br]
- 11. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
